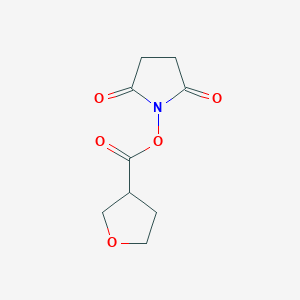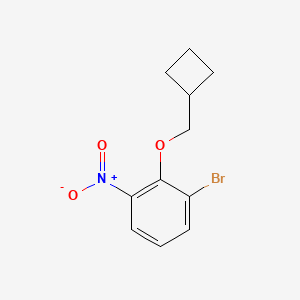
1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutylmethoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(cyclobutylmethoxy)-3-nitrobenzene. This can be achieved by treating the precursor compound with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Reduction: 1-Amino-2-(cyclobutylmethoxy)-3-nitrobenzene.
Oxidation: Oxidized derivatives of the cyclobutylmethoxy group.
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclobutylmethoxy group can undergo various transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparación Con Compuestos Similares
1-Bromo-2-(cyclobutylmethoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.
1-Bromo-2-(cyclobutylmethoxy)-3-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
1-Bromo-2-(cyclobutylmethoxy)-3-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in the synthesis of compounds where the nitro group can be further transformed into other functional groups.
Propiedades
IUPAC Name |
1-bromo-2-(cyclobutylmethoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-2-6-10(13(14)15)11(9)16-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQAZIUYSHZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
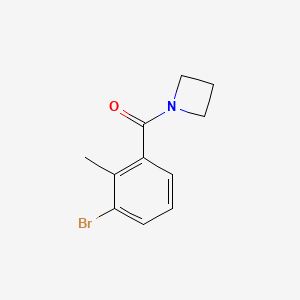
![1-[(3-Bromophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152045.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol](/img/structure/B8152049.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine](/img/structure/B8152056.png)

![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B8152096.png)
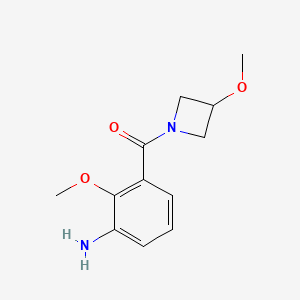
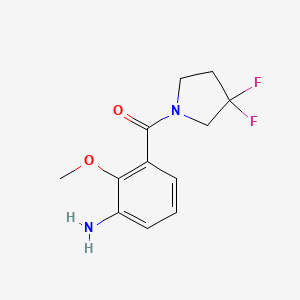
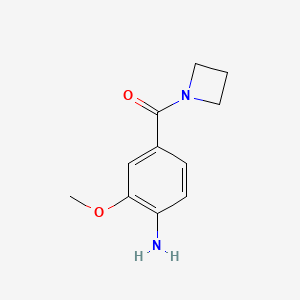
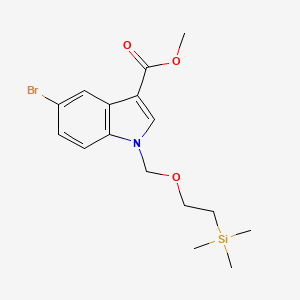
![5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152131.png)
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one](/img/structure/B8152134.png)
